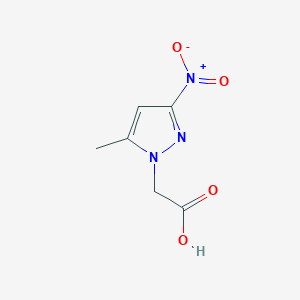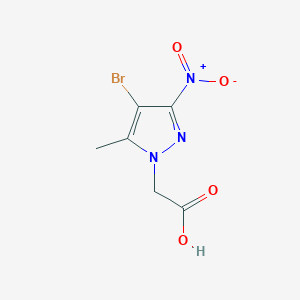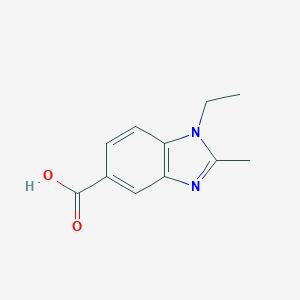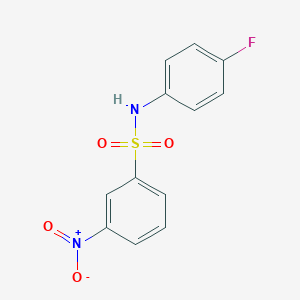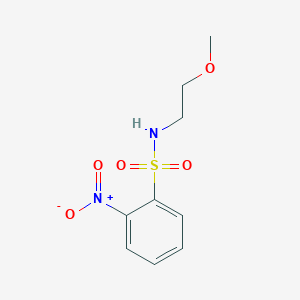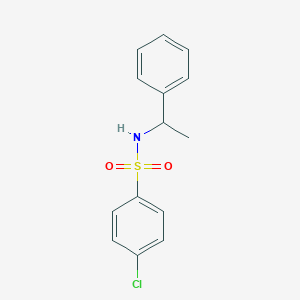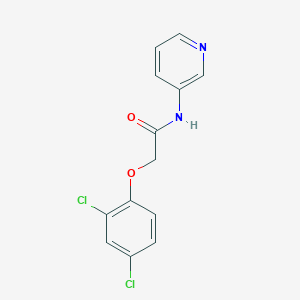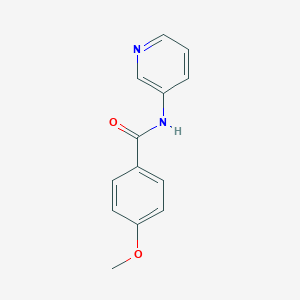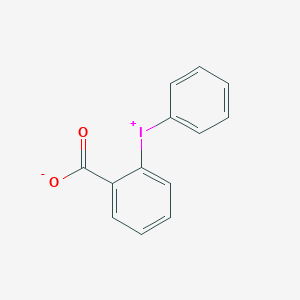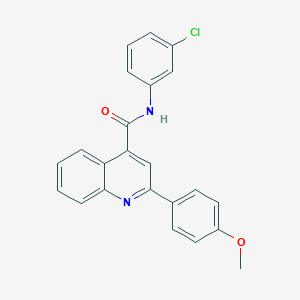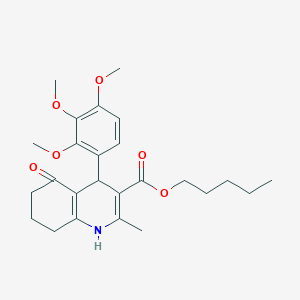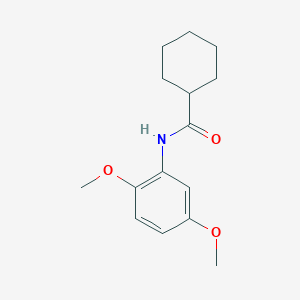
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as 2C-H, is a synthetic compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. It may also affect the release and reuptake of neurotransmitters, such as serotonin, dopamine, and norepinephrine.
Effets Biochimiques Et Physiologiques
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include altered mood, perception, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potential to selectively target serotonin receptors. This could make it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties may make it difficult to control for confounding variables in experiments. Additionally, the potential for abuse and addiction may limit its use in certain settings.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide. These include:
1. Further studies on the mechanism of action and pharmacology of this compound.
2. Investigation of the potential therapeutic applications of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in neurological conditions.
3. Development of more selective and potent compounds that target serotonin receptors.
4. Exploration of the potential use of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological conditions.
5. Investigation of the potential long-term effects of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide on brain function and behavior.
Conclusion:
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is a synthetic compound with potential applications in scientific research. Its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties and potential for abuse and addiction may limit its use in certain settings. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound could be used to study the role of serotonin receptors in various neurological conditions, such as depression and anxiety.
Propriétés
Numéro CAS |
315712-29-9 |
|---|---|
Nom du produit |
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17) |
Clé InChI |
BVAITUYABNDCPN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

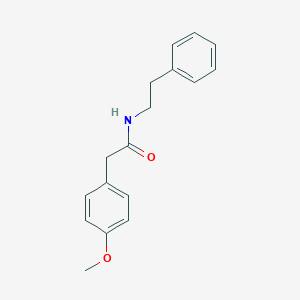
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
